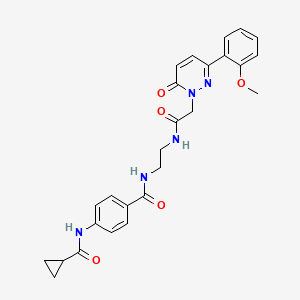![molecular formula C18H21N5O4 B3013839 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethoxybenzamide CAS No. 899945-18-7](/img/structure/B3013839.png)
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C18H21N5O4 and its molecular weight is 371.397. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
- Synthesis of Heterocyclic Compounds : A study by (Deohate & Palaspagar, 2020) describes the synthesis of pyrimidine linked pyrazole heterocyclics, including the evaluation of their insecticidal and antibacterial potential. This demonstrates the compound's relevance in creating new structures with potential biological activities.
- Antitumor Activity : (Maftei et al., 2016) discuss the structural characterization and potential medical application of novel oxadiazole and trifluoromethylpyridine derivatives, including modifications to enhance lipophilicity for improved transport through cell wall barriers, with in vitro anti-cancer activity assessment.
- In Vitro Cell Growth Inhibition : Taylor and Patel (1992) in their study, found that certain pyrazolo[3,4-d]pyrimidine analogues exhibited in vitro cell growth inhibitory activity (Taylor & Patel, 1992).
Chemical Synthesis and Characterization
- Iodine Catalyzed Oxidative Synthesis : Mohammed, Vishwakarma, and Bharate (2015) showcased the iodine-catalyzed oxidative synthesis of quinazolin-4(3H)-ones and Pyrazolo[4,3-d]pyrimidin-7(6H)-ones, highlighting the compound's utility in chemical synthesis (Mohammed, Vishwakarma, & Bharate, 2015).
- Adenosine Receptor Affinity : Harden, Quinn, and Scammells (1991) explored the synthesis of pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine, examining their affinity for A1 adenosine receptors (Harden, Quinn, & Scammells, 1991).
Medicinal Chemistry Applications
- Anticancer Agents : Synthesis and evaluation of certain pyrazolo[3,4-d]pyrimidin-4-one derivatives, as presented by Abdellatif et al. (2014), demonstrated significant anticancer activity, particularly against human breast adenocarcinoma cell lines (Abdellatif et al., 2014).
- Anti-inflammatory and Analgesic Activities : El-Sawy et al. (2014) synthesized novel derivatives incorporating the pyrimidine ring, showing significant anti-inflammatory, analgesic, and anticonvulsant activities (El-Sawy et al., 2014).
Pharmaceutical Research
- Kinesin Spindle Protein Inhibitor : Theoclitou et al. (2011) identified a compound from a series of novel kinesin spindle protein (KSP) inhibitors as exhibiting both excellent biochemical potency and suitable pharmaceutical properties for clinical development in the treatment of cancer (Theoclitou et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4/c1-18(2,3)23-15-12(9-20-23)17(25)22(10-19-15)21-16(24)11-6-7-13(26-4)14(8-11)27-5/h6-10H,1-5H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHOSFFFVFBHJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3013756.png)

![2-methyl-5-phenethyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3013760.png)
![N-(1-cyanocyclopentyl)-2-[2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]acetamide](/img/structure/B3013761.png)


![1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbaldehyde](/img/structure/B3013765.png)
![1-[(3-Chlorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine](/img/structure/B3013766.png)

![2-chloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide](/img/structure/B3013771.png)


![N-(2,5-dimethylphenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B3013777.png)

